4-Acetoxy-3',4'-difluorobenzophenone
Description
Contextualization within Fluorinated Organic Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. chimia.ch Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.orgnih.gov This high bond strength often leads to increased thermal and metabolic stability in the resulting compounds. wikipedia.org
In the context of medicinal chemistry, the substitution of hydrogen with fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. researchgate.net Fluorine can act as a bioisostere of a hydrogen atom or a hydroxyl group, potentially improving a molecule's binding affinity to target proteins. wikipedia.orgresearchgate.net It is estimated that approximately 20-25% of all pharmaceuticals currently on the market contain at least one fluorine atom. wikipedia.orgresearchgate.net The advantageous effects of fluorination include modifications to lipophilicity, acidity, and molecular conformation, which are critical for the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. nih.gov Therefore, the difluoro- substitution in 4-acetoxy-3',4'-difluorobenzophenone suggests a compound designed with these principles in mind, aiming to leverage the unique attributes of fluorine to create a molecule with potentially enhanced stability and specific reactivity.
Significance of Benzophenone (B1666685) Derivatives in Advanced Chemical Synthesis
The benzophenone scaffold is a ubiquitous structure found in numerous naturally occurring and synthetic molecules. nih.gov This structural motif is of great importance in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov
Benzophenone derivatives are versatile intermediates in organic synthesis. They serve as key building blocks for the creation of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com For instance, the synthesis of various benzophenone analogues has been a strategy in the development of inhibitors for enzymes like TNF-α and IL-6, which are involved in inflammatory processes. nih.gov Furthermore, fluorinated benzophenones have been synthesized and investigated as potential multipotent agents for conditions like Alzheimer's disease, targeting enzymes such as β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.govnih.gov The adaptability of the benzophenone core allows for systematic modifications and structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. acs.org
Beyond medicinal applications, benzophenones are widely used in material science. For example, 4,4'-difluorobenzophenone (B49673) is a key precursor in the synthesis of high-performance polymers like polyether ether ketone (PEEK), which is valued for its thermal stability and chemical resistance. chemimpex.comwikipedia.org Benzophenones also function as effective photoinitiators in UV-curable coatings, inks, and adhesives, where they facilitate the polymerization process upon exposure to UV light. chemimpex.com
Overview of Research Trajectories for Complex Fluorinated Organic Compounds
The development of novel and efficient methods for synthesizing complex fluorinated organic compounds remains a significant focus of contemporary research. The goal is to create molecules with tailored properties for specific applications, ranging from pharmaceuticals to advanced materials. nih.gov Research in this area often involves the design of synthetic routes that allow for the precise introduction of fluorine atoms into complex molecular architectures.
One major research trajectory is the synthesis of fluorinated analogues of known biologically active compounds to improve their therapeutic properties. acs.org The fluorination of fluorophores, for example, can substantially enhance their photostability and improve spectroscopic properties, which is valuable for developing advanced imaging agents and fluorescent probes. acs.org
In medicinal chemistry, the focus is on designing multi-target ligands, where a single fluorinated molecule can interact with multiple biological targets involved in a disease pathway. Fluorinated benzophenones, for instance, have been explored as agents for Alzheimer's disease that can inhibit key enzymes and also counteract oxidative stress. nih.gov Another significant area is the development of next-generation materials. The synthesis of fluorinated polymers and liquid crystals continues to be an active field of research, driven by the demand for materials with enhanced thermal stability, durability, and specific electronic properties. chemimpex.com The synthesis of compounds like this compound is representative of these research efforts, combining the proven utility of the benzophenone scaffold with the advantageous properties imparted by fluorination.
Data Tables
Note: Due to the limited availability of specific experimental data for this compound in public literature, the following tables provide data for the closely related and well-documented parent compound, 4,4'-Difluorobenzophenone , to serve as a reference.
Table 1: Physicochemical Properties of 4,4'-Difluorobenzophenone
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈F₂O |
| Molecular Weight | 218.20 g/mol nih.govchemeo.com |
| Appearance | White to colorless solid/crystal powder chemimpex.comwikipedia.org |
| Melting Point | 106-109 °C chemimpex.com |
| Boiling Point | 170-172 °C at 10 mmHg chemimpex.com |
| CAS Number | 345-92-6 chemimpex.comwikipedia.orgchemeo.com |
Table 2: Spectroscopic and Computational Data for 4,4'-Difluorobenzophenone
| Identifier | Value |
|---|---|
| IUPAC Name | bis(4-fluorophenyl)methanone wikipedia.orgnih.gov |
| SMILES | O=C(c1ccc(F)cc1)c2ccc(F)cc2 wikipedia.orgchemeo.com |
| InChI Key | LSQARZALBDFYQZ-UHFFFAOYSA-N wikipedia.orgchemeo.com |
| XLogP3 | 3.8 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[4-(3,4-difluorobenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWKYCNDKBUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641728 | |
| Record name | 4-(3,4-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-03-5 | |
| Record name | [4-(Acetyloxy)phenyl](3,4-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Difluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions at the Acetoxy Moiety
The acetoxy group (-OAc) on the non-fluorinated phenyl ring serves as a competent leaving group in nucleophilic acyl substitution reactions. This reactivity is analogous to that of other phenyl acetate (B1210297) derivatives, where the phenoxide ion is stabilized by resonance, facilitating its displacement.
Mechanistic Investigations of Acetoxy Displacement
The displacement of the acetoxy group proceeds via the well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the 4-(3',4'-difluorobenzoyl)phenoxide ion as the leaving group.
This phenoxide is then protonated during the reaction or workup to yield the corresponding phenol (B47542), 4-hydroxy-3',4'-difluorobenzophenone. The rate and success of this reaction are contingent on the nucleophilicity of the attacking species and the reaction conditions, such as temperature and solvent. While specific kinetic studies on 4-Acetoxy-3',4'-difluorobenzophenone are not extensively documented, the mechanism is a fundamental process in organic chemistry.
Reactivity with Diverse Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon-based)
The ester linkage is susceptible to attack by a wide array of nucleophiles. The general transformation involves the replacement of the acetoxy group to form a new derivative based on the attacking nucleophile, alongside the formation of the 4-(3',4'-difluorobenzoyl)phenoxide.
Oxygen Nucleophiles: Hydrolysis, using water in acidic or basic conditions, or alcoholysis, using an alcohol, will replace the acetoxy group with a hydroxyl (-OH) or an alkoxy (-OR) group, respectively. Basic hydrolysis with reagents like sodium hydroxide (B78521) is typically faster and more common, leading to the formation of 4-hydroxy-3',4'-difluorobenzophenone.
Nitrogen Nucleophiles: Amines (RNH2, R2NH) and ammonia (B1221849) (NH3) can displace the acetoxy group in a process known as aminolysis to form amides. This reaction provides a route to synthesize various N-substituted derivatives.
Sulfur Nucleophiles: Thiolates (RS-) can react to form thioesters, demonstrating the versatility of the acetoxy group as a leaving group with different heteroatom nucleophiles.
Carbon Nucleophiles: While less common for displacing an acetoxy group directly compared to reactions at the ketone, strong carbon nucleophiles like organometallic reagents could potentially react at this site, though reaction at the more electrophilic ketone carbonyl is generally preferred.
The following interactive table summarizes the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile Category | Specific Nucleophile (Example) | Reagent Example | Product (Functional Group Formed) |
| Oxygen | Hydroxide | NaOH / H₂O | 4-Hydroxy-3',4'-difluorobenzophenone |
| Oxygen | Alkoxide | CH₃ONa / CH₃OH | 4-Methoxy-3',4'-difluorobenzophenone |
| Nitrogen | Primary Amine | CH₃NH₂ | N-methyl-4-hydroxy-3',4'-difluorobenzamide* |
| Sulfur | Thiolate | CH₃CH₂SNa | S-ethyl 4-(3',4'-difluorobenzoyl)thiobenzoate |
Note: The reaction with amines would yield the corresponding amide after displacement and formation of the phenol. The table entry reflects the initial substitution product at the ester.
Reactions Involving the Ketone Carbonyl Group
The diaryl ketone functionality is a central feature of the molecule's reactivity, participating in a variety of reductive transformations, as well as condensation and addition reactions.
Reductive Transformations of the Carbonyl Functionality
The ketone group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents employed. chadsprep.comvedantu.commasterorganicchemistry.comwikipedia.orgyoutube.com
Reduction to a Secondary Alcohol: Mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄), selectively reduce the ketone to a secondary alcohol without affecting the ester group or the aromatic rings. zenodo.orgzenodo.orgchemistry-online.com The reaction involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield 4-acetoxy-α-(3,4-difluorophenyl)benzyl alcohol. chemistry-online.com
Complete Deoxygenation to a Methylene Group: More rigorous reduction methods can remove the carbonyl oxygen entirely.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.comyoutube.com It is effective for reducing aryl ketones but is performed under harsh acidic conditions, which would simultaneously hydrolyze the acetoxy group.
Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at high temperatures. vedantu.comwikipedia.org The reaction proceeds through a hydrazone intermediate. The strongly basic conditions could also lead to the hydrolysis of the acetoxy ester.
The table below compares these common reductive methods.
| Reduction Method | Reagents | Product Functional Group | Potential Side Reactions on Substrate |
| Sodium Borohydride Reduction | NaBH₄, Methanol | Secondary Alcohol | None |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene (CH₂) | Hydrolysis of acetoxy group |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Heat | Methylene (CH₂) | Hydrolysis of acetoxy group |
Condensation and Addition Reactions at the Ketone Site
The electrophilic carbon of the ketone carbonyl is a target for various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). This reaction would transform the carbonyl group of this compound into a carbon-carbon double bond, yielding a substituted alkene. masterorganicchemistry.comyoutube.com
Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone results in the formation of a tertiary alcohol after acidic workup. wikipedia.orgnih.gov These strong nucleophiles add a new alkyl or aryl group to the carbonyl carbon. It is important to note that these highly reactive organometallic reagents can also potentially react with the ester functionality, which may lead to a mixture of products if not carefully controlled.
Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Rings
Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the aromatic rings. wikipedia.orglibretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on the 3',4'-difluorophenyl ring is determined by the combined directing effects of the existing substituents: the two fluorine atoms and the deactivating benzoyl group. libretexts.orglatech.edupressbooks.pub
Directing Effects:
Fluorine: Fluorine is an electronegative atom and deactivates the ring towards EAS through a strong inductive effect (-I). However, it is an ortho, para-director due to its ability to donate lone-pair electron density via resonance (+R effect), which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. pressbooks.pubwikipedia.org
Benzoyl Group: The entire benzoyl moiety acts as a strong electron-withdrawing group through both induction and resonance. It is a deactivating group and a meta-director. libretexts.orglatech.edu
Considering the 3',4'-difluorophenyl ring, the positions are influenced as follows:
The C-3' fluorine directs incoming electrophiles to the C-2' (ortho) and C-5' (para) positions.
The C-4' fluorine directs incoming electrophiles to the C-3' (already substituted), C-5' (ortho), and C-2' (meta relative to the benzoyl group) positions.
The benzoyl group (at C-1') deactivates the entire ring and directs incoming electrophiles to the C-3' and C-5' (meta) positions.
The cumulative effect suggests that the C-5' position is the most likely site for electrophilic attack. It is meta to the strongly deactivating benzoyl group and ortho to the C-4' fluorine and para to the C-3' fluorine. The C-2' position is also activated by the fluorine atoms but is ortho to the bulky and deactivating benzoyl group, making it sterically hindered and electronically less favored. Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5'-substituted product predominantly.
| Substituent on Fluorinated Ring | Inductive Effect | Resonance Effect | Overall Activity | Directing Preference |
| 3'-Fluorine | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para (to C-2', C-5') |
| 4'-Fluorine | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para (to C-3', C-5') |
| Benzoyl Group | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta (to C-3', C-5') |
Investigating the Influence of Fluorine Substituents on Reaction Pathways
The reactivity of this compound is significantly governed by the electronic properties of its substituents on the two aromatic rings. The fluorine atoms on one ring and the acetoxy group on the other create a molecule with distinct reactive sites.
The difluorinated phenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond and, more importantly, withdraws electron density from the entire aromatic ring, increasing the electrophilicity of the ipso- and ortho/para-carbons. The carbonyl group, also being strongly electron-withdrawing, further enhances this activation.
In the case of the 3',4'-difluoro substitution pattern, the fluorine atom at the 4'-position (para to the carbonyl group) is particularly effective at stabilizing the negative charge of the Meisenheimer complex intermediate that forms during an SNAr reaction. This makes the 4'-position the most probable site for nucleophilic attack. This high reactivity of fluorinated benzophenones is the foundational chemistry for the synthesis of high-performance polymers like polyetheretherketone (PEEK), where 4,4'-difluorobenzophenone (B49673) reacts with diphenoxide nucleophiles. wikipedia.orgnbinno.com
| Substituent | Position | Electronic Effect | Influence on Reaction Pathway |
|---|---|---|---|
| Fluorine | 3', 4' | Strongly Electron-Withdrawing (-I Effect) | Activates the ring for Nucleophilic Aromatic Substitution (SNAr), especially at the 4'-position. |
| Carbonyl | - | Strongly Electron-Withdrawing (-I, -M Effects) | Enhances the electrophilicity of both rings, particularly the attached carbons. |
| Acetoxy | 4 | Moderately Deactivating (Overall) | Directs electrophilic substitution to ortho positions; susceptible to hydrolysis to form a phenol. |
Thermal and Photochemical Stability in Reaction Environments
The stability of this compound is robust under typical thermal conditions, a characteristic trait of the benzophenone (B1666685) core structure and the strong carbon-fluorine bonds.
Photochemical Stability: Benzophenones are potent chromophores that strongly absorb UV radiation, leading to the formation of an excited triplet state. solubilityofthings.com This property makes them useful as photoinitiators in polymerization reactions and as UV filters in various materials. solubilityofthings.comrsc.org However, this same property means the molecule is inherently reactive under UV irradiation.
The photochemical behavior of benzophenones is highly dependent on the reaction environment. In the presence of hydrogen-donating solvents (like isopropanol) or other molecules, the excited benzophenone can abstract a hydrogen atom, leading to photoreduction and the formation of a ketyl radical. While some substituents can inhibit this process, it remains a primary photochemical pathway. researchgate.net
| Condition | Expected Stability | Potential Transformation Pathways |
|---|---|---|
| Thermal (Inert Atmosphere) | High | Generally stable; potential hydrolysis/elimination of acetoxy group at very high temperatures. |
| Photochemical (UV Irradiation) | Moderate | Excitation to triplet state; potential for photoreduction in H-donating media; long-term photodegradation. |
| Acidic/Basic Conditions | Low | Hydrolysis of the acetoxy group to form 4-hydroxy-3',4'-difluorobenzophenone. |
Advanced Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure and connectivity of 4-Acetoxy-3',4'-difluorobenzophenone in solution. A combination of high-resolution 1D and 2D experiments, along with specialized techniques like ¹⁹F NMR, is essential for a complete analysis.
One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the acetoxy methyl group. The ¹³C NMR would similarly display unique resonances for each carbon, including the two carbonyl carbons (ketone and ester) and the fluorine-bearing carbons.
However, for an unambiguous assignment, two-dimensional NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would reveal the connectivity of protons within the two separate aromatic rings, confirming their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly bonded to. This allows for the definitive assignment of carbon resonances for all protonated carbons in the molecule. researchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. researchgate.netnih.gov It is crucial for piecing together the entire molecular puzzle. Key expected correlations would include the link between protons on the acetoxy-substituted ring and the ketone carbonyl carbon, and similarly, correlations from protons on the difluoro-substituted ring to the same carbonyl carbon. Furthermore, the protons of the acetoxy methyl group would show a correlation to the ester carbonyl carbon, confirming the structure of the acetoxy moiety.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Acetoxy -CH₃ | ~2.3 | ~21 | Ester C=O, C-4 |
| Acetoxy -C=O | - | ~169 | - |
| Ketone C=O | - | ~194 | H-2, H-6, H-2', H-5', H-6' |
| C-1 | - | ~134 | - |
| C-2, C-6 | ~7.8 | ~130 | Ketone C=O, C-4 |
| C-3, C-5 | ~7.2 | ~122 | C-1 |
| C-4 | - | ~155 | H-2, H-6, Acetoxy -CH₃ |
| C-1' | - | ~135 | - |
| C-2' | ~7.7 | ~118 | Ketone C=O, C-4', C-6' |
| C-3' | - | ~152 (d, J≈250 Hz) | H-2', H-5' |
| C-4' | - | ~155 (d, J≈250 Hz) | H-2', H-5', H-6' |
| C-5' | ~7.3 | ~119 | C-1', C-3', C-4' |
| C-6' | ~7.6 | ~125 | Ketone C=O, C-2', C-4' |
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a critical tool. orgsyn.orgsepscience.com Since the two fluorine atoms on the phenyl ring are in different chemical environments (at the 3' and 4' positions), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. sepscience.com
Each signal would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JFF) and with nearby protons (³JHF and ⁴JHF). The chemical shifts are highly sensitive to the electronic environment, providing a clear fingerprint of the fluorination pattern. mdpi.com For aromatic fluorine atoms, signals typically appear in the -100 to -170 ppm range. sepscience.com The analysis of these coupling constants and chemical shifts provides definitive confirmation of the 3',4'-difluoro substitution pattern.
Interactive Table: Predicted ¹⁹F NMR Data for this compound
| Atom Position | Predicted ¹⁹F Shift (ppm) | Predicted Multiplicity | Key Couplings (J in Hz) |
| F-3' | ~ -135 | Doublet of doublets (dd) | ³JF3'-F4', ⁴JF3'-H2', ³JF3'-H5' |
| F-4' | ~ -130 | Doublet of doublets (dd) | ³JF3'-F4', ³JF4'-H5', ⁴JF4'-H6' |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides essential information about the compound's molecular weight and elemental composition, while tandem MS techniques offer deep insights into its structural components by analyzing fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula, C₁₅H₁₀F₂O₃ in this case. This technique serves as a primary method for confirming the molecular formula and distinguishing the compound from isomers or other molecules with the same nominal mass. The expected exact mass for the neutral molecule is 276.0598 g/mol .
In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal the molecule's substructures. nih.gov For this compound, predictable fragmentation pathways would provide strong evidence for its structure. nih.govresearchgate.net
Key fragmentation events would include:
Loss of Ketene (B1206846): A common fragmentation for acetoxy-substituted aromatics is the neutral loss of ketene (CH₂=C=O, 42.01 Da), resulting in a hydroxylated benzophenone (B1666685) fragment ion.
Formation of Acylium Ions: Cleavage on either side of the central ketone carbonyl is characteristic of benzophenones. This would lead to the formation of the [M-C₇H₄FO]⁺ ion (loss of the 4-acetoxyphenyl group) and the [M-C₆H₃F₂]⁺ ion (loss of the 3,4-difluorophenyl group). The most stable fragment, the 3,4-difluorobenzoyl cation ([C₇H₃F₂O]⁺ at m/z 157.01), is expected to be a prominent peak. nih.gov
Loss of Acetyl Radical: Cleavage of the ester bond can result in the loss of the acetyl group (•COCH₃, 43.02 Da).
Interactive Table: Predicted Key Fragments in MS/MS of this compound
| Predicted m/z | Proposed Ion Structure | Neutral Loss |
| 234.0492 | [M - C₂H₂O]⁺ (Hydroxydifluorobenzophenone ion) | Ketene (CH₂=C=O) |
| 233.0655 | [M - COCH₃]⁺ | Acetyl radical (•COCH₃) |
| 157.0099 | [C₇H₃F₂O]⁺ (3,4-Difluorobenzoyl cation) | C₈H₇O₂• (Acetoxyphenyl radical) |
| 123.0235 | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation, after rearrangement) | - |
| 121.0504 | [C₇H₅O₂]⁺ (4-Hydroxybenzoyl cation) | C₆H₃F₂• (Difluorophenyl radical) |
| 113.0126 | [C₆H₃F₂]⁺ (3,4-Difluorophenyl cation) | C₉H₇O₃• (Acetoxyphenylcarbonyl radical) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govlibretexts.org These two methods are often complementary due to different selection rules. nih.gov
For this compound, the IR spectrum would be dominated by strong absorptions from the polar functional groups:
Carbonyl Stretching (C=O): Two distinct and strong absorption bands are expected. The ketone carbonyl will appear around 1660-1680 cm⁻¹, while the ester carbonyl will absorb at a higher frequency, typically 1760-1770 cm⁻¹.
C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group will be visible in the 1100-1300 cm⁻¹ region.
C-F Stretching: Strong absorptions due to the carbon-fluorine bonds are expected in the 1150-1250 cm⁻¹ range.
Aromatic Vibrations: C=C stretching bands within the aromatic rings will appear in the 1450-1600 cm⁻¹ region, and C-H stretching will be observed above 3000 cm⁻¹.
Raman spectroscopy would complement the IR data. While the carbonyl stretches would be visible, they are often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic rings (e.g., ring "breathing" modes) are typically strong in the Raman spectrum, providing further confirmation of the benzophenone core. libretexts.org
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal | Intensity |
| Aromatic C-H Stretch | 3050-3100 | Yes | Medium |
| Methyl C-H Stretch | 2950-2990 | Yes | Medium |
| Ester C=O Stretch | 1760-1770 | Yes (Weak) | Strong (IR) |
| Ketone C=O Stretch | 1660-1680 | Yes (Medium) | Strong (IR) |
| Aromatic C=C Stretch | 1450-1600 | Yes (Strong) | Medium-Strong |
| C-F Stretch | 1150-1250 | Yes (Weak) | Strong (IR) |
| Ester C-O Stretch | 1100-1300 | Yes (Medium) | Strong (IR) |
Spectroscopic Probes for Carbonyl and Acetoxy Vibrations
Infrared (IR) spectroscopy is a particularly effective tool for identifying and characterizing the carbonyl (C=O) and acetoxy (-O-C=O) groups within the this compound molecule. The vibrational frequencies of these groups are sensitive to their local chemical environment, providing valuable structural insights.
The benzophenone carbonyl group typically exhibits a strong stretching vibration. The presence of electron-withdrawing fluorine atoms on one of the phenyl rings is expected to influence the electronic distribution of the carbonyl group, potentially shifting its characteristic absorption band. Similarly, the acetoxy group possesses its own distinct carbonyl stretch, which can often be distinguished from the ketone carbonyl. Furthermore, the C-O stretches within the acetoxy moiety provide additional characteristic signals.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone Carbonyl (C=O) | Stretch | 1650-1670 | Strong |
| Acetoxy Carbonyl (C=O) | Stretch | 1760-1770 | Strong |
| Acetoxy C-O | Stretch | 1180-1250 | Strong |
Note: The expected wavenumber ranges are based on typical values for similar functional groups and may vary based on the specific molecular context and experimental conditions.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of information regarding its molecular geometry, conformation, and intermolecular interactions.
Such an analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's structure. Key parameters of interest would include the dihedral angle between the two phenyl rings, the planarity of the benzophenone core, and the orientation of the acetoxy group. Furthermore, the crystallographic data would reveal the packing arrangement of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or C-H···F and C-H···O hydrogen bonds, which can influence the material's bulk properties.
| Parameter | Description | Significance |
| Crystal System | The symmetry of the unit cell. | Provides fundamental information about the crystal packing. |
| Space Group | The set of symmetry operations for the crystal. | Details the symmetry relationships between molecules in the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the covalent structure and reveals any geometric strain. |
| Torsion Angles | The rotational angles around chemical bonds. | Describes the conformation of the molecule, particularly the twist of the phenyl rings. |
Application of Advanced Spectroscopic Methods in Reaction Monitoring and Kinetic Studies
The distinct spectroscopic signatures of this compound and its potential precursors or products make spectroscopic techniques invaluable for real-time reaction monitoring and for conducting detailed kinetic studies. For instance, in the synthesis of this compound via acetylation of the corresponding phenol (B47542), the disappearance of the broad O-H stretch and the appearance of the characteristic acetoxy carbonyl and C-O stretches in the IR spectrum can be monitored to track the reaction's progress.
Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can provide quantitative data on the concentration of reactants, intermediates, and products over time. By acquiring spectra at regular intervals, the rate of reaction can be determined, and the reaction mechanism can be elucidated. The chemical shifts of the aromatic protons and carbons, as well as the fluorine atoms, are highly sensitive to the substitution pattern and electronic changes within the molecule, making NMR a powerful tool for following the course of a chemical transformation.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are often employed to determine the optimized geometry and electronic properties of molecules. For instance, calculations on related benzophenone (B1666685) structures have been performed using the B3LYP functional with a 6-311G(d,p) basis set to analyze their molecular structure and reactive sites. bhu.ac.in
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
For a molecule like 4-acetoxy-3',4'-difluorobenzophenone, FMO analysis would reveal the distribution of these frontier orbitals. It is anticipated that the HOMO would be located primarily on the acetoxy-substituted phenyl ring, which is electron-rich. Conversely, the LUMO is expected to be distributed over the carbonyl group and the difluorinated phenyl ring, which are electron-withdrawing. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and the fluorinated ring, and electrophilic attack on the acetoxy-substituted ring.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Analysis Data for a Related Difluorobenzophenone
| Parameter | Value (eV) | Description |
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a computational analysis of this compound.
Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. walisongo.ac.idchemrxiv.orgnumberanalytics.com These maps display regions of negative potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are electron-poor and prone to nucleophilic attack. bhu.ac.in
In the case of this compound, an ESP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl and acetoxy groups, indicating their nucleophilic character. The fluorine atoms would also contribute to negative potential regions due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atoms would be in regions of positive potential, highlighting their electrophilic character. bhu.ac.in This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Table 2: Representative Mulliken Atomic Charges for a Difluorobenzophenone Derivative
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.45 |
| F (para) | -0.25 |
| F (meta) | -0.23 |
Note: This data is illustrative and represents typical charge distributions that would be calculated for a molecule like this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and mapping out the energy profiles of reaction pathways. mdpi.com This provides a deeper understanding of the kinetics and thermodynamics of chemical transformations.
For a molecule like this compound, transition state calculations could be used to study various reactions, such as nucleophilic aromatic substitution on the difluorinated ring or hydrolysis of the acetoxy group. These calculations involve locating the saddle point on the potential energy surface that connects reactants and products. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which determines the reaction rate.
Table 3: Example of a Calculated Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Products | -12.4 |
Note: This table provides a hypothetical energy profile to illustrate the type of data generated from computational reaction mechanism studies.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the interpretation of its spectra.
For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated shifts would then be compared to the experimentally measured values to validate the computational model and to assign the peaks in the experimental spectra. Similarly, the vibrational frequencies calculated from theory can be correlated with the absorption bands observed in the experimental IR and Raman spectra.
Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹³C NMR (C=O) | 192.5 ppm | 194.1 ppm |
| ¹⁹F NMR (para) | -110.8 ppm | -112.3 ppm |
| IR (C=O stretch) | 1675 cm⁻¹ | 1668 cm⁻¹ |
Note: The values presented in this table are for illustrative purposes to demonstrate the comparison between calculated and experimental spectroscopic data.
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings. The dihedral angles, representing the twist of each ring relative to the plane of the carbonyl group, are the key determinants of the molecule's three-dimensional structure. Density Functional Theory (DFT) calculations are a powerful tool for exploring these conformational possibilities and identifying the most stable geometries.
For substituted benzophenones, non-planar conformations are generally favored due to the steric hindrance between the ortho-hydrogens of the phenyl rings. The introduction of fluorine and acetoxy substituents further influences the conformational preferences through a combination of steric and electronic effects. It is anticipated that multiple low-energy conformers exist for this compound, with the global minimum energy structure representing a balance between steric repulsion and favorable electronic interactions.
To illustrate the potential conformational space and intermolecular interaction energies, the following hypothetical data tables are presented. These are based on typical values observed in computational studies of similar substituted benzophenones.
Table 1: Hypothetical Conformational Analysis of this compound using DFT
| Conformer | Dihedral Angle 1 (°) (Acetoxy-phenyl) | Dihedral Angle 2 (°) (Difluoro-phenyl) | Relative Energy (kcal/mol) |
| 1 | 35 | 45 | 0.00 |
| 2 | -35 | -45 | 0.00 |
| 3 | 35 | -45 | 0.52 |
| 4 | -35 | 45 | 0.52 |
Table 2: Hypothetical Intermolecular Interaction Energies in the Crystal Lattice of this compound
| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Interaction Energy (kcal/mol) |
| Hydrogen Bond | C-H···O=C | 2.45 | -2.5 |
| Hydrogen Bond | C-H···F | 2.60 | -1.8 |
| Halogen Bond | C-F···π | 3.10 | -1.2 |
| π-π Stacking | Phenyl···Phenyl | 3.50 | -3.0 |
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are instrumental in understanding how the solvent environment influences the behavior and reactivity of a solute molecule like this compound. By simulating the motion of the solute and a large number of solvent molecules over time, MD can provide detailed information about the solvation structure, dynamics, and the free energy landscape of chemical reactions.
The reactivity of benzophenone derivatives is often associated with the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. Solvents can significantly modulate these properties. For instance, polar solvents are expected to stabilize polar transition states, potentially accelerating reactions such as nucleophilic addition to the carbonyl group. Conversely, non-polar solvents might favor reactions that proceed through less polar transition states.
MD simulations can be employed to calculate the potential of mean force (PMF) along a reaction coordinate, which provides the free energy profile of a reaction in a specific solvent. This allows for the theoretical prediction of reaction rates and the elucidation of the role of the solvent in the reaction mechanism. For this compound, MD simulations in a range of solvents with varying polarities (e.g., water, methanol, acetonitrile, and toluene) could reveal how the solvent molecules arrange around the solute and how this organization affects the accessibility of the reactive sites.
For example, in a polar protic solvent like methanol, hydrogen bonding between the solvent and the carbonyl oxygen of this compound would likely occur. This interaction could increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In a non-polar solvent like toluene, dispersion forces would dominate the solute-solvent interactions, and the reactivity might be more influenced by the intrinsic electronic properties of the molecule.
The insights gained from such simulations are crucial for optimizing reaction conditions in synthetic chemistry and for understanding the molecule's behavior in different chemical environments.
Derivatization and Exploration of Novel Analogs for Research Applications
Synthesis of Functionalized Acetoxybenzophenone Derivatives
The synthesis of functionalized derivatives of 4-acetoxy-3',4'-difluorobenzophenone is a key step in exploring its chemical space. This typically involves the initial synthesis of a core intermediate, 4-hydroxy-3',4'-difluorobenzophenone, which can then be acetylated and further modified. The synthesis of the hydroxybenzophenone precursor can be achieved through a Friedel-Crafts acylation reaction between a suitably substituted benzoic acid or acyl chloride and a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst.
The acetoxy group of this compound serves as a versatile handle for chemical modification. Its susceptibility to hydrolysis under basic or acidic conditions regenerates the precursor 4-hydroxy-3',4'-difluorobenzophenone, which can then be re-functionalized with a variety of other acyl groups or alkylated to introduce different ether linkages.
Esterification and Etherification Reactions:
Alternative Ester Derivatives: By reacting 4-hydroxy-3',4'-difluorobenzophenone with different acid chlorides or anhydrides, a library of ester derivatives can be synthesized. This allows for the introduction of functionalities such as longer alkyl chains, aromatic rings, or groups bearing reactive handles for bioconjugation.
Ether Analogs: Alkylation of the phenolic hydroxyl group can be achieved using various alkyl halides in the presence of a base. This leads to the formation of ether derivatives with altered electronic and steric properties.
These modifications can significantly impact the molecule's lipophilicity, solubility, and metabolic stability, which are crucial parameters in various research contexts.
Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic rings.
Electrophilic Aromatic Substitution:
The electron-donating nature of the acetoxy group can direct electrophilic aromatic substitution to the ortho positions of the acetoxy-bearing ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation can be employed to introduce new functional groups. However, the reaction conditions must be carefully controlled to avoid cleavage of the ester bond.
The difluorinated ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group.
Nucleophilic Aromatic Substitution:
The fluorine atoms on the benzophenone (B1666685) core are susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by an ortho or para electron-withdrawing group. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse set of analogs.
The following table summarizes potential derivatization strategies for this compound:
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Acetoxy Group | Hydrolysis followed by Esterification | Various acid chlorides/anhydrides | Alternative esters |
| Acetoxy Group | Hydrolysis followed by Etherification | Alkyl halides, tosylates | Ethers |
| Benzophenone Core (Acetoxy Ring) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃, R-Cl/AlCl₃ | -NO₂, -Br, -R |
| Benzophenone Core (Difluoro Ring) | Nucleophilic Aromatic Substitution | R-NH₂, R-O⁻, R-S⁻ | -NHR, -OR, -SR |
Development of Conjugates and Hybrid Molecules
The benzophenone scaffold is a common motif in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Leveraging the functional handles introduced through derivatization, this compound analogs can be conjugated to other molecules to create hybrid structures with combined or enhanced properties. nih.gov
Bioconjugation:
Analogs bearing reactive functional groups, such as carboxylic acids, amines, or alkynes, can be coupled to biomolecules like peptides, proteins, or nucleic acids. The benzophenone moiety can act as a photo-crosslinker in such conjugates, enabling the study of molecular interactions upon UV irradiation.
Hybrid Molecules for Materials Science:
By incorporating polymerizable groups, such as vinyl or acrylate (B77674) functionalities, novel monomers for the synthesis of advanced polymers can be developed. The fluorine atoms can impart desirable properties like thermal stability and chemical resistance to the resulting materials.
Hybridization with Other Pharmacophores:
In the context of drug discovery, the benzophenone scaffold can be linked to other known pharmacophores to create hybrid molecules with the potential for dual or synergistic biological activities. mdpi.commdpi.com
Investigation of Structure-Reactivity Relationships in Designed Analogs
A systematic investigation of the structure-reactivity relationships (SAR) of the newly synthesized analogs is crucial for understanding how different structural modifications influence their chemical and physical properties.
Influence of Substituents on Reactivity:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the reactivity of the carbonyl group and the susceptibility of the scaffold to nucleophilic or electrophilic attack. For instance, electron-withdrawing groups on the fluorinated ring would further enhance the electrophilicity of the carbonyl carbon.
Steric Effects: The size and position of substituents can influence the conformation of the molecule and hinder or facilitate access of reagents to reactive sites.
Impact of Fluorine Atoms:
By correlating the structural features of the designed analogs with their observed reactivity and properties, a deeper understanding of the chemical nature of this compound and its derivatives can be achieved, guiding the design of future molecules for specific research applications.
Research Applications in Specialized Chemical Domains
Role in the Synthesis of Advanced Organic Intermediates for Research
Precursor in Specialized Polymer Research (e.g., poly(aryl ether ketone) copolymers)
4-Acetoxy-3',4'-difluorobenzophenone serves as a latent monomer in the synthesis of specialized poly(aryl ether ketone) (PAEK) copolymers. The acetoxy group can be hydrolyzed to a hydroxyl group, revealing a reactive phenol (B47542). This resulting 4-hydroxy-3',4'-difluorobenzophenone can then be incorporated into PAEK backbones through nucleophilic aromatic substitution reactions. In this context, it acts as an A-B type monomer, where the hydroxyl group provides the nucleophilic site and the activated fluorine atoms serve as leaving groups for the electrophilic sites.
The synthesis of PAEKs often involves the reaction of a bisphenol with a dihalobenzophenone, typically a difluorobenzophenone, in the presence of a weak base. google.comgoogle.com The use of 4,4'-difluorobenzophenone (B49673) is well-established for producing high-performance polymers like Polyether ether ketone (PEEK) and Polyether ketone (PEK). wikipedia.orggoogle.com By using a derivative like this compound, researchers can introduce specific functionalities and structural modifications into the polymer chain.
The presence of fluorine atoms on the benzophenone (B1666685) moiety is crucial as they activate the aromatic ring towards nucleophilic attack, facilitating the polymerization process. google.com The isomeric substitution pattern of the fluorine atoms can also influence the properties of the resulting polymer. researchgate.net Introducing monomers with different substitution patterns or functional groups, such as the precursor derived from this compound, allows for the tuning of properties like solubility, thermal stability, and mechanical strength of the final PAEK copolymer. nih.govnih.gov For instance, the incorporation of such monomers can disrupt chain packing, leading to amorphous polymers with improved processability. researchgate.net
The general scheme for the polymerization involves the deprotonation of the hydroxyl group to form a more potent nucleophile, which then attacks the electron-deficient carbon atom bearing a fluorine atom on another monomer unit, displacing the fluoride (B91410) ion and forming an ether linkage. This step-growth polymerization process leads to the formation of high molecular weight poly(aryl ether ketone) copolymers. The ability to synthesize novel PAEKs with tailored properties is of significant interest for applications in demanding environments, such as aerospace, electronics, and medical devices. researchgate.net
| Monomer Role | Polymerization Method | Key Functional Groups | Resulting Polymer Class |
| Latent A-B Monomer | Nucleophilic Aromatic Substitution | Acetoxy (hydrolyzed to hydroxyl), Fluorine | Poly(aryl ether ketone) (PAEK) |
Building Block for Novel Pharmaceutical Scaffolds in Drug Discovery Research
The fluorinated benzophenone core of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical scaffolds. The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The presence of two fluorine atoms in the structure of this compound can significantly influence its electronic properties and interactions with biological targets.
The benzophenone scaffold itself is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The ketone functionality can act as a handle for further chemical transformations, allowing for the construction of more complex molecular architectures. For example, it can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions to form heterocyclic rings.
The acetoxy group provides a point for modification or for revealing a phenolic hydroxyl group, which can then be used for ether or ester linkages, further expanding the diversity of accessible compounds. The combination of the reactive ketone, the modifiable acetoxy group, and the strategically placed fluorine atoms makes this compound a versatile building block for combinatorial chemistry and the synthesis of libraries of compounds for high-throughput screening in drug discovery.
Research in this area would focus on using this compound as a starting material to synthesize a range of derivatives, which would then be evaluated for their biological activity against various disease targets. The fluorinated benzophenone moiety could be a key pharmacophore, or it could serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological receptor.
Contributions to Photochemistry and Photophysics Research
Studies on Light-Induced Transformations and Excited State Dynamics
Benzophenone and its derivatives are classic subjects in the field of photochemistry. msu.edu Upon absorption of light, typically in the UV region, benzophenone can be promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. This triplet state is a powerful photosensitizer and can initiate a variety of photochemical reactions.
The presence of fluorine atoms on the aromatic rings of this compound is expected to significantly influence its photophysical and photochemical properties. Fluorination is known to alter the energies of molecular orbitals, which in turn affects the absorption and emission spectra, as well as the lifetimes and quantum yields of excited states. nih.govacs.org Studies on fluorinated aromatic compounds have shown that fluorine substitution can modulate excited state dynamics and influence the pathways of photochemical reactions. mdpi.com
Research in this area would involve investigating the light-induced transformations of this compound. This could include studying its photoreduction in the presence of hydrogen donors, its use as a photosensitizer to promote reactions in other molecules, or its potential for intramolecular photochemical reactions. The excited state dynamics, such as the rates of intersystem crossing and the lifetime of the triplet state, would be of fundamental interest. Techniques such as transient absorption spectroscopy could be employed to directly observe the excited states and their decay pathways. Understanding how the specific substitution pattern of the acetoxy and difluoro groups affects the photochemistry of the benzophenone core can provide valuable insights into the design of novel photosensitizers and photoresponsive materials.
Catalysis Research Involving Fluorinated Ketones
Fluorinated ketones are a class of compounds that have found applications in catalysis. The strong electron-withdrawing nature of fluorine atoms can significantly increase the electrophilicity of the carbonyl carbon, making the ketone more susceptible to nucleophilic attack. This property can be harnessed in various catalytic transformations.
While specific catalytic applications of this compound are not extensively documented, the broader class of fluorinated ketones has been explored in several areas of catalysis research. For instance, ketones can act as directing groups in photocatalytic C-H fluorination reactions. rsc.org Although in these cases the ketone is part of the substrate, it highlights the influence of the ketone functionality in reactions involving fluorine.
Furthermore, the synthesis of fluoroalkyl ketones is an area of active research due to their prevalence in bioactive molecules. researchgate.net Catalytic methods for their preparation are highly sought after. Research could explore the use of this compound or its derivatives as catalysts or catalyst precursors. The Lewis basicity of the carbonyl oxygen can allow it to coordinate to metal centers, and the electronic properties of the fluorinated aromatic rings could modulate the catalytic activity of such a complex. Additionally, the development of catalytic methods for the enantioselective fluorination of ketones is an important area of organic synthesis, and fluorinated ketones can serve as important benchmarks or synthons in this field. acs.org
Exploration in Optoelectronic Material Research
The benzophenone core is a recognized structural motif in the design of organic materials for electronic and optoelectronic applications, including organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Benzophenone derivatives can be incorporated into host materials or emitters in OLED devices. The benzophenone unit is known for its ability to facilitate intersystem crossing, which is a key process in the development of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. mdpi.com
Fluorination is a common strategy to enhance the performance of organic electronic materials. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve electron injection and transport properties. rsc.org Fluorination can also increase the oxidative stability of the material, leading to longer device lifetimes.
This compound, with its fluorinated benzophenone structure, represents a potential building block for the synthesis of novel materials for optoelectronic applications. The acetoxy group could be chemically modified to attach other functional units or to tune the solubility and processing characteristics of the resulting material. Research in this domain would involve the synthesis of larger conjugated molecules or polymers incorporating the this compound moiety and the subsequent investigation of their photophysical and electroluminescent properties. The goal would be to develop new materials with improved efficiency, stability, and color purity for use in next-generation displays and lighting technologies.
Application of this compound in Chemical Probe Development for Biological Research Remains Unexplored
Despite the growing interest in chemical probes for elucidating biological pathways, a thorough review of scientific literature and chemical databases reveals no specific documented applications of this compound in the development of such tools.
While the benzophenone moiety is a well-established photoreactive group used in photoaffinity labeling—a powerful technique to identify protein-ligand interactions—the specific derivative, this compound, has not been featured in published research within this context. Chemical probes are essential for chemical biology, enabling the study of biomolecules in their native environment. The design of these probes often incorporates a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection and analysis.
The general utility of benzophenones in this field stems from their ability to form a covalent bond with nearby C-H bonds upon activation with UV light. This photo-inducible reactivity allows for the permanent "tagging" of interacting proteins, which can then be isolated and identified. The substitution pattern on the benzophenone core can significantly influence its photoreactivity, stability, and specificity.
However, research detailing the synthesis and application of chemical probes derived specifically from this compound is currently absent from the public scientific record. Consequently, there are no detailed research findings, data tables, or specific examples of its use to report. The potential advantages or disadvantages of the acetoxy and difluoro substitutions at the 4, 3', and 4' positions in the context of chemical probe performance for biological research have not been investigated or documented.
Therefore, the role of this compound in the specialized domain of chemical probe development for biological research is a subject that is yet to be explored by the scientific community.
Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes and Green Chemistry Principles
The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods. researchgate.net For 4-Acetoxy-3',4'-difluorobenzophenone, future research will concentrate on replacing traditional synthetic protocols, which often rely on stoichiometric, hazardous reagents and generate significant waste, with greener alternatives. jddhs.comjddhs.com
A primary target for improvement is the Friedel-Crafts acylation step, a common method for synthesizing benzophenone (B1666685) cores. wikipedia.orgnbinno.com This reaction traditionally uses Lewis acids like aluminum chloride, which generates large amounts of corrosive and toxic waste. rsc.org Future routes will likely explore solid acid catalysts, such as zeolites, which can be easily recovered and reused, drastically reducing waste and improving process efficiency.
The application of green chemistry metrics will be crucial in evaluating and comparing the sustainability of different synthetic pathways. nih.gov Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative assessment of a process's efficiency and environmental impact. tamu.edutudelft.nl By optimizing these metrics, researchers can design synthetic routes that are not only scientifically elegant but also environmentally responsible.
| Table 1: Comparison of Hypothetical Synthetic Routes Using Green Chemistry Metrics | ||
|---|---|---|
| Metric | Traditional Route (e.g., Stoichiometric AlCl₃) | Potential Green Route (e.g., Catalytic Zeolite) |
| Atom Economy | Low to Moderate (byproduct formation) | High (fewer byproducts) |
| E-Factor | High (>10-100), significant waste generation | Low (<5), minimal waste |
| Solvent Use | Often uses chlorinated, non-recyclable solvents | Employs greener, recyclable solvents or solvent-free conditions |
| Catalyst Recyclability | No (consumed in reaction/workup) | High (heterogeneous catalyst easily recovered) |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. rsc.org Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior reaction control, which are particularly relevant for the synthesis of this compound. jst.org.inmdpi.com
Integrating flow reactors with automated systems allows for high-throughput experimentation and rapid optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. researchgate.net Self-optimizing systems, which use feedback algorithms to intelligently explore the reaction space, can significantly accelerate the development of efficient and robust synthetic protocols for this compound. rsc.org This approach not only shortens development timelines but also minimizes waste and enhances reproducibility. researchgate.net
| Table 2: Potential Benefits of Flow Chemistry for the Synthesis of this compound | |
|---|---|
| Parameter | Advantage in Flow Synthesis |
| Safety | Small reactor volumes minimize the risk associated with exothermic reactions or hazardous intermediates. |
| Heat Transfer | High surface-area-to-volume ratio allows for precise temperature control, reducing byproduct formation. rsc.org |
| Mixing | Efficient mixing enhances reaction rates and yields compared to batch reactors. rsc.org |
| Scalability | Scaling up is achieved by extending operational time ("scaling out") rather than increasing reactor size, ensuring consistency. |
| Automation | Enables rapid screening of conditions and unattended operation, improving research and development efficiency. dntb.gov.ua |
Exploration of Bio-inspired Transformations for Synthesis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis, characterized by high selectivity and mild operating conditions. nih.gov A promising future direction is the use of enzymes for the key bond-forming steps in the synthesis of this compound.
Recent discoveries of acyltransferases capable of catalyzing Friedel-Crafts C-acylation reactions in aqueous buffers present a transformative, bio-inspired approach. whiterose.ac.uknih.gov These enzymes exhibit remarkable chemo- and regioselectivity, potentially simplifying the synthesis of specifically substituted benzophenones and eliminating the need for protecting groups and harsh reagents. acs.org Research into engineering these enzymes or discovering new ones with tailored substrate specificity could lead to a highly efficient and environmentally benign synthesis of the target compound.
| Table 3: Comparison of Conventional vs. Biocatalytic Acylation | ||
|---|---|---|
| Feature | Conventional Catalyst (e.g., AlCl₃) | Biocatalyst (e.g., Acyltransferase) |
| Reaction Conditions | Anhydrous, often harsh temperatures | Aqueous buffer, ambient temperature, neutral pH |
| Selectivity | Can lead to mixtures of isomers (regioselectivity issues) | High chemo- and regioselectivity. acs.org |
| Waste Profile | Generates stoichiometric metallic and acidic waste | Biodegradable catalyst, minimal waste |
| Cofactor Requirement | Not applicable | Some enzymes are cofactor-independent. nih.gov |
Advanced Materials Design from Novel Derivatives
The difluorobenzophenone core is a critical building block for high-performance polymers like Polyetheretherketone (PEEK), valued for their exceptional thermal and chemical stability. wikipedia.orggoogle.com this compound serves as a versatile platform for designing novel polymers with tailored properties.
By chemically modifying the acetoxy group—for example, through hydrolysis to a phenol (B47542) followed by etherification—new monomers can be created. These monomers, when polymerized, could yield advanced materials with unique characteristics. The specific substitution pattern of the fluorine atoms and the presence of the functionalizable side group can be leveraged to fine-tune properties such as solubility, processability, optical clarity, and thermal resistance. These novel polymers could find applications in specialized fields like electronics, aerospace, and membrane technology.
| Table 4: Proposed Derivatives and Potential Material Applications | ||
|---|---|---|
| Derivative of this compound | Potential Modification | Hypothetical Polymer Property/Application |
| 4-Hydroxy-3',4'-difluorobenzophenone | Hydrolysis of the acetoxy group | Monomer for poly(aryl ether ketone)s with modified solubility and higher glass transition temperatures. |
| Epoxy-functionalized derivative | Reaction of the hydroxyl group with epichlorohydrin | High-performance thermosetting resins and composites with enhanced thermal stability. |
| Acrylate (B77674)/Methacrylate derivative | Esterification of the hydroxyl group | UV-curable coatings and optical materials with high refractive indices and scratch resistance. |
Computational Design and Virtual Screening of Functional Analogs
Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the reliance on empirical, resource-intensive screening. mdpi.com For this compound, computational methods can guide the design of functional analogs for applications in medicinal chemistry or materials science.
Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore-based virtual screening can be employed to identify novel derivatives with potential biological activity, for instance, as kinase inhibitors. mdpi.com By building a computational model based on known active compounds, vast virtual libraries of benzophenone analogs can be screened to prioritize candidates for synthesis and testing. dovepress.com This in-silico approach streamlines the discovery process, saving time and resources while focusing efforts on the most promising molecules.
| Table 5: Application of Computational Tools in Designing Functional Analogs | |
|---|---|
| Computational Tool/Technique | Potential Application |
| Pharmacophore Modeling | Identify essential structural features for a specific biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings). |
| Virtual Screening | Screen large chemical databases to find novel compounds that match the pharmacophore model and fit into a target's active site. dovepress.com |
| Molecular Docking | Predict the binding mode and affinity of designed analogs within the active site of a biological target. |
| ADME Prediction | Computationally evaluate the Absorption, Distribution, Metabolism, and Excretion properties of virtual hits to assess their drug-likeness. mdpi.com |
| Quantum Mechanics (QM) | Calculate electronic properties to predict reactivity or guide the design of materials with specific optical or electronic characteristics. |
Q & A
Q. How can computational modeling predict the environmental fate of this compound?
- Methodology : Use QSAR models to estimate biodegradation half-lives and bioaccumulation factors. Input parameters include logP (lipophilicity) and molecular volume. Validate predictions via microcosm studies measuring hydrolysis rates in soil/water matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
